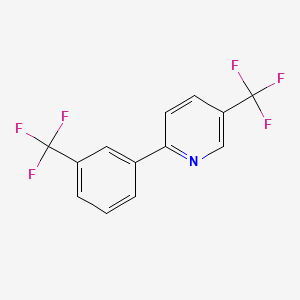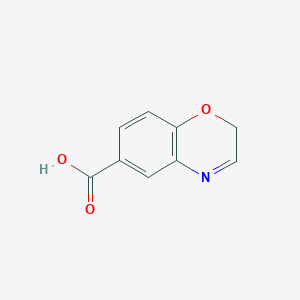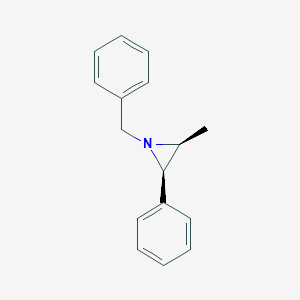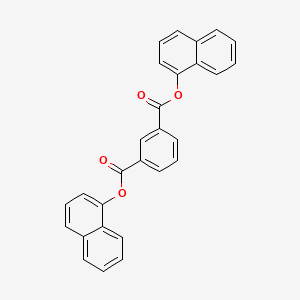
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine is a compound characterized by the presence of trifluoromethyl groups attached to both the pyridine and phenyl rings. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho or para to the trifluoromethyl groups. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing hydrophobic interactions and altering the electronic environment of the binding site. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine include:
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups on the phenyl ring but may differ in the heterocyclic ring attached.
Trifluoromethylpyridines: Compounds with trifluoromethyl groups attached to the pyridine ring but lacking the phenyl ring substitution.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to a benzene ring without additional heterocyclic structures.
The uniqueness of this compound lies in its dual trifluoromethyl substitution on both the pyridine and phenyl rings, which can significantly influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
370878-56-1 |
|---|---|
Molekularformel |
C13H7F6N |
Molekulargewicht |
291.19 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-3-1-2-8(6-9)11-5-4-10(7-20-11)13(17,18)19/h1-7H |
InChI-Schlüssel |
RTEQSCVHPJOKJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)



![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)

![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)




